An In-depth Technical Guide to p-Tolyltrimethylsilane
An In-depth Technical Guide to p-Tolyltrimethylsilane
CAS Number: 3728-43-6
This technical guide provides a comprehensive overview of p-tolyltrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.
Chemical and Physical Properties
p-Tolyltrimethylsilane, also known as (4-methylphenyl)trimethylsilane, is a crystalline solid or colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of a trimethylsilyl group attached to a toluene ring at the para position.
Table 1: Physical and Chemical Properties of p-Tolyltrimethylsilane
| Property | Value | Reference(s) |
| CAS Number | 3728-43-6 | [2] |
| Molecular Formula | C₁₀H₁₆Si | [2] |
| Molecular Weight | 164.32 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Melting Point | 38 °C | [1] |
| Boiling Point | 190-193 °C | [2] |
| Density | 0.865 g/mL | [2] |
| Refractive Index | 1.4908 | [1] |
| Flash Point | 46 °C | [1] |
Table 2: Solubility of p-Tolyltrimethylsilane
| Solvent | Solubility | Reference(s) |
| Water | Not miscible or difficult to mix | [1] |
| Ether | Soluble | [1] |
| Methanol | Soluble | [1] |
| Tetrahydrofuran (THF) | Miscible | Inferred from synthesis protocols |
| Diethyl Ether | Miscible | Inferred from synthesis protocols |
| Chloroform | Likely soluble (polar aprotic) | General chemical principles |
| Hexane | Likely soluble (nonpolar) | General chemical principles |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of p-tolyltrimethylsilane. Below are the expected spectral data based on its structure and data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of p-tolyltrimethylsilane is expected to show three distinct signals corresponding to the trimethylsilyl protons, the aromatic protons, and the methyl protons on the tolyl group.
Table 3: Predicted ¹H NMR Spectral Data for p-Tolyltrimethylsilane
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.25 | Singlet | 9H | Si(CH₃)₃ |
| ~2.35 | Singlet | 3H | Ar-CH₃ |
| ~7.15 | Doublet | 2H | Aromatic protons ortho to CH₃ |
| ~7.40 | Doublet | 2H | Aromatic protons ortho to Si(CH₃)₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of p-tolyltrimethylsilane will exhibit five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data for p-Tolyltrimethylsilane
| Chemical Shift (δ, ppm) | Assignment |
| ~ -1.0 | Si(CH₃)₃ |
| ~ 21.0 | Ar-CH₃ |
| ~ 128.5 | Aromatic CH ortho to CH₃ |
| ~ 133.5 | Aromatic CH ortho to Si(CH₃)₃ |
| ~ 137.5 | Quaternary aromatic C attached to CH₃ |
| ~ 138.0 | Quaternary aromatic C attached to Si(CH₃)₃ |
Note: The assignments are based on general chemical shift ranges for substituted benzenes and organosilanes.
Infrared (IR) Spectroscopy
The IR spectrum of p-tolyltrimethylsilane will show characteristic absorptions for the aromatic ring, the C-H bonds, and the Si-C bonds.
Table 5: Characteristic IR Absorption Bands for p-Tolyltrimethylsilane
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2960-2850 | Aliphatic C-H stretch (from CH₃ and Si-CH₃) | Strong |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1250 | Si-CH₃ symmetric deformation (umbrella) | Strong |
| 1135 | p-substituted silphenylene group | Strong, Sharp[3] |
| 840-810 | Aromatic C-H out-of-plane bend (p-disubstitution) | Strong |
| 760-700 | Si-C stretch | Medium-Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum of p-tolyltrimethylsilane will exhibit a molecular ion peak and characteristic fragmentation patterns for trimethylsilyl compounds.
Table 6: Major Fragments in the Mass Spectrum of p-Tolyltrimethylsilane
| m/z | Fragment Ion | Comments |
| 164 | [C₁₀H₁₆Si]⁺˙ | Molecular ion (M⁺˙) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group, often the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic for toluene derivatives. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |
Fragmentation Pathway Diagram:
Caption: Proposed mass spectrometry fragmentation pathway of p-tolyltrimethylsilane.
Experimental Protocols
Synthesis of p-Tolyltrimethylsilane via Grignard Reaction
This protocol describes the synthesis of p-tolyltrimethylsilane from 4-bromotoluene and trimethylchlorosilane.
Reaction Scheme:
Caption: Synthesis of p-tolyltrimethylsilane via a Grignard reaction.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Trimethylchlorosilane
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Dissolve 4-bromotoluene in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with Trimethylchlorosilane:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Add trimethylchlorosilane dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure p-tolyltrimethylsilane.
-
Applications in Research and Development
p-Tolyltrimethylsilane serves as a valuable building block in organic synthesis and has potential applications in materials science and drug development.
Organic Synthesis
-
Cross-Coupling Reactions: Aryltrimethylsilanes are precursors to organosilicon nucleophiles used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1][4][5] In this reaction, the C-Si bond is activated by a fluoride source or a base, allowing for the formation of a new C-C bond with an organic halide or triflate.[1][4] This methodology is an alternative to Suzuki and Stille couplings, avoiding the use of potentially toxic tin reagents.[6]
Hiyama Coupling Mechanism:
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
-
Protecting Group Chemistry: The trimethylsilyl group can be used as a directing group in electrophilic aromatic substitution reactions.
Drug Development
While direct applications of p-tolyltrimethylsilane in pharmaceuticals are not widely reported, its utility in cross-coupling reactions makes it a valuable tool for the synthesis of complex bioactive molecules and pharmaceutical intermediates.[7][8][9] The biaryl motif, which can be constructed using Hiyama coupling, is a common structural feature in many drug candidates.
Materials Science
Organosilanes are fundamental precursors in the synthesis of silicon-containing polymers, such as polysiloxanes and silsesquioxanes.[10][11][12] These materials exhibit a wide range of properties, including high thermal stability, chemical resistance, and tunable mechanical properties, making them suitable for applications in coatings, elastomers, and hybrid organic-inorganic materials. p-Tolyltrimethylsilane can be functionalized and incorporated into polymer backbones to modify their properties.
Safety Information
p-Tolyltrimethylsilane is a flammable liquid and solid. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. far-chemical.com [far-chemical.com]
- 3. gelest.com [gelest.com]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis of Bioactive Polycyclic Natural Products - Brian Stoltz [grantome.com]
- 10. Silicon-Containing Polymeric Materials [mdpi.com]
- 11. Silicon-containing polymers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
